molecular formula C6H12N4 B6259322 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine CAS No. 1251297-97-8

3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine

Cat. No. B6259322
CAS RN: 1251297-97-8
M. Wt: 140.2
InChI Key:
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Description

“3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine” is a chemical compound that belongs to the class of organic compounds known as triazoles . It has a molecular weight of 112.13 . The IUPAC name of this compound is (4-methyl-4H-1,2,4-triazol-3-yl)methylamine .


Molecular Structure Analysis

The molecular structure of “3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine” can be represented by the SMILES string CN1C(CO)=NN=C1 . The InChI code for this compound is 1S/C4H7N3O/c1-7-3-5-6-4(7)2-8/h3,8H,2H2,1H3 . Further structural analysis can be performed using single-crystal X-ray diffraction .


Physical And Chemical Properties Analysis

“3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine” is a solid at room temperature . It has a melting point of 41-45 degrees Celsius .

Safety and Hazards

The safety information for “3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Appropriate precautions should be taken while handling this compound .

Future Directions

The future directions for “3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine” could involve further exploration of its biological activities and potential applications. For instance, similar compounds have shown promising results in inhibiting the proliferation of cancer cells , suggesting potential applications in cancer therapy.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine involves the reaction of 4-methyl-4H-1,2,4-triazole-3-carboxaldehyde with 3-bromopropan-1-amine, followed by reduction of the resulting imine intermediate.", "Starting Materials": [ "4-methyl-4H-1,2,4-triazole-3-carboxaldehyde", "3-bromopropan-1-amine", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-methyl-4H-1,2,4-triazole-3-carboxaldehyde (1.0 equiv) and 3-bromopropan-1-amine (1.2 equiv) in methanol.", "Step 2: Add a catalytic amount of acetic acid to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Remove the solvent under reduced pressure and dissolve the resulting imine intermediate in methanol.", "Step 4: Add a solution of sodium borohydride (1.5 equiv) in water dropwise to the imine intermediate at 0°C.", "Step 5: Stir the reaction mixture at room temperature for 24 hours.", "Step 6: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the desired product, 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine." ] }

CAS RN

1251297-97-8

Product Name

3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine

Molecular Formula

C6H12N4

Molecular Weight

140.2

Purity

85

Origin of Product

United States

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